molecular formula C11H10N2O3 B1380686 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid CAS No. 1461602-86-7

3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid

Cat. No. B1380686
CAS RN: 1461602-86-7
M. Wt: 218.21 g/mol
InChI Key: ZNWWSWJQMFNZDV-UHFFFAOYSA-N
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Description

The compound “3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a furan ring, which is an oxygen-containing heterocycle . The molecule also contains an amino group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The DFT calculated C-H stretching mode of a similar molecule was found at 3052 cm −1 with 81% PED .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups like the amino group and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis of Novel CNS Acting Drugs

Research has identified heterocycles, including compounds with furan, thiophene, pyrrole, and pyridine rings, as potential leads for synthesizing compounds with CNS activity. These heterocyclic compounds, due to their structural diversity and functional chemical groups, could serve as the foundation for developing novel drugs aimed at treating CNS disorders. The complexity and variability in the functional groups of these compounds, including furanyl derivatives, allow for a wide range of CNS effects, from depression to euphoria and convulsion, highlighting their potential in drug development for CNS disorders (Saganuwan, 2017).

Reactions with C- and N-Nucleophiles

The chemistry of arylmethylidenefuranones, including reactions with C- and N-nucleophiles, is an area of interest due to its potential to yield a wide variety of acyclic, cyclic, and heterocyclic compounds. These reactions depend on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. The versatility of these reactions demonstrates the potential of furan derivatives in synthesizing complex molecules for various applications, indicating the broad utility of furan-containing compounds in organic synthesis (Kamneva et al., 2018).

Pyrolysis and Smoke Formation

In the context of pyrolysis, furan derivatives are shown to play a significant role in the formation of smoke and other pyrolysis products from carbohydrates and cellulose. The study of the pyrolysis chemistry of mono-, di-, and polysaccharides, with emphasis on compounds like glucose, fructose, sucrose, and cellulose, shows that furans are prominent products at lower temperatures. This research provides insights into the mechanisms of smoke formation and the potential for using furan derivatives in understanding and controlling pyrolysis processes (Sanders et al., 2003).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(furan-2-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)9-3-4-12-7-10(9)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWWSWJQMFNZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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